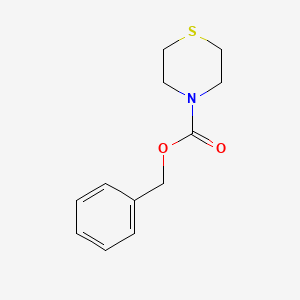

Benzyl thiomorpholine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl thiomorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c14-12(13-6-8-16-9-7-13)15-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUVWFKXXNINGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties & Synthetic Utility of Benzyl thiomorpholine-4-carboxylate

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary & Physiochemical Profile

Benzyl thiomorpholine-4-carboxylate (CAS: 140174-13-6), often referred to as N-Cbz-thiomorpholine , is a critical building block in drug discovery.[1] It serves as a lipophilic, metabolically stable bioisostere of the morpholine scaffold. Its primary utility lies in its dual-reactivity: the sulfur atom allows for oxidation state tuning (sulfide

Physiochemical Datasheet

| Property | Specification | Notes |

| Molecular Formula | ||

| Molecular Weight | 237.32 g/mol | |

| Appearance | Colorless to pale yellow oil | Crystallizes upon high purity/cooling |

| LogP (Predicted) | ~2.5 | More lipophilic than morpholine analog (LogP ~1.[1][2]5) |

| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water |

| Boiling Point | ~390°C (at 760 mmHg) | Decomposes before boiling at atm pressure |

| Flash Point | >110°C | |

| Stability | Stable to weak bases/acids | Sulfur is oxidation-sensitive |

Synthetic Production: The Schotten-Baumann Protocol[1]

The most reliable laboratory-scale synthesis involves the protection of commercially available thiomorpholine using benzyl chloroformate (Cbz-Cl).[1]

Mechanistic Insight

The reaction follows a standard nucleophilic acyl substitution.[1] However, unlike morpholine, thiomorpholine is a "soft" nucleophile at the sulfur and a "hard" nucleophile at the nitrogen. Under basic conditions, N-acylation is kinetically favored over S-alkylation/acylation, provided the pH is controlled to neutralize the HCl byproduct.

Experimental Protocol

Reagents: Thiomorpholine (1.0 eq), Benzyl chloroformate (1.1 eq),

-

Setup: Charge a round-bottom flask with thiomorpholine dissolved in DCM.

-

Base Addition: Add the aqueous carbonate solution. Vigorous stirring is essential to create a biphasic emulsion.[1]

-

Acylation: Cool to 0°C. Add Cbz-Cl dropwise over 30 minutes. Note: Exothermic reaction.[1]

-

Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over

.[1][3] -

Purification: Flash chromatography (Hexane/EtOAc) is rarely needed; the product is usually pure enough for subsequent steps.[1]

Reactivity Profile I: The Sulfur Center (Oxidation)

The sulfur atom in the thiomorpholine ring offers a unique "handle" for medicinal chemists to modulate polarity and hydrogen bonding without changing the carbon skeleton.

Divergent Oxidation Pathways

-

Sulfoxide (

): Introduces a chiral center (racemic mixture) and moderate polarity. -

Sulfone (

): Highly polar, strong H-bond acceptor, achiral.

Protocol: Selective Oxidation[4]

-

To Sulfoxide (Mono-oxidation): Use Sodium Periodate (

) .[1][2]-

Conditions: 1.05 eq

in MeOH/Water (0°C to RT). -

Why:

is mild and self-limiting; it rarely over-oxidizes to the sulfone at low temperatures.[1]

-

-

To Sulfone (Bis-oxidation): Use m-CPBA (excess).[1][4]

-

Conditions: 2.5 eq m-CPBA in DCM (RT).

-

Why: The peracid is aggressive enough to push the reaction fully to the sulfone state.

-

Reactivity Profile II: The Nitrogen Center (Deprotection)

Critical Technical Warning: The standard method for removing Cbz groups—Hydrogenolysis (

Validated Deprotection Strategies

Method A: Acidolytic Cleavage (Standard)

Strong acids cleave the carbamate via an

-

Reagents: 33% HBr in Acetic Acid (or 4M HCl in Dioxane).

-

Protocol: Dissolve substrate in AcOH. Add HBr/AcOH solution.[1] Stir at RT for 1-2 hours.[1] Precipitate the amine hydrobromide salt with diethyl ether.

-

Pros: High yield, scalable.[5]

-

Cons: Incompatible with acid-sensitive groups (e.g., tert-butyl esters, acetals).[1]

Method B: Thiol-Mediated Nucleophilic Transfer (Chemoselective)

For acid-sensitive substrates, use a "soft" nucleophile to attack the benzylic carbon.

-

Reagents: Thioanisole (scavenger) + TFA or specialized thiol reagents.

-

Mechanism: The thiol attacks the benzyl methylene, displacing the carbamate as

and amine.[6] -

Reference: This approach was famously optimized in the synthesis of Adagrasib (KRAS inhibitor) to avoid metal poisoning [1].

Visualizing the Chemical Logic

The following diagram maps the divergent reactivity of the scaffold, highlighting the "Forbidden" pathway (Pd/C) and the correct alternatives.

Caption: Divergent reactivity map. Note the red "Forbidden" path for catalytic hydrogenation due to sulfur poisoning.

Medicinal Chemistry Applications

Bioisosterism

Benzyl thiomorpholine-4-carboxylate derivatives are used to replace morpholine rings to alter physicochemical properties:

-

Lipophilicity: The

atom is less electronegative and larger than -

Metabolic Stability: The sulfur center is a metabolic "soft spot" (oxidation), but the sulfone variant is often metabolically inert, preventing rapid clearance.[2]

-

Binding Affinity: The sulfone oxygen atoms can serve as specific H-bond acceptors in enzyme pockets where morpholine's ether oxygen is geometrically insufficient.[1]

Case Study Utility

In the development of mTOR inhibitors and KRAS G12C inhibitors (e.g., Adagrasib analogs), the thiomorpholine scaffold is often carried through the synthesis N-protected (Cbz), then oxidized to the sulfone, and finally deprotected to couple with the core pharmacophore [2].

References

-

Scientific Update LLP. (2023). To Deprotect and Serve: Novel Cbz Cleavage Strategies in Adagrasib Synthesis. Retrieved from

-

National Institutes of Health (PubChem). (2025).[1] Benzyl thiomorpholine-4-carboxylate Compound Summary. Retrieved from

-

Enamine. (2024).[1] Morpholine Bioisosteres for Drug Design.[1][7][8] Retrieved from

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient Alternative to Pd-Catalyzed Hydrogenolysis.[1][5] Retrieved from

Sources

- 1. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Workup [chem.rochester.edu]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. tdcommons.org [tdcommons.org]

- 6. scientificupdate.com [scientificupdate.com]

- 7. enamine.net [enamine.net]

- 8. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

Strategic Utilization of Benzyl Thiomorpholine-4-carboxylate in Heterocyclic Medicinal Chemistry

The following technical guide details the strategic role, synthesis, and reactivity of Benzyl thiomorpholine-4-carboxylate in modern heterocyclic chemistry.

Executive Summary: The Thiomorpholine Advantage

In the landscape of drug discovery, the morpholine ring is a privileged scaffold, present in blockbuster drugs like Gefitinib and Linezolid. However, its sulfur analogue—thiomorpholine —offers a critical bioisosteric alternative. Benzyl thiomorpholine-4-carboxylate (N-Cbz-thiomorpholine) serves as the primary, stable building block for introducing this moiety.

Replacing the morpholine oxygen with sulfur fundamentally alters the physicochemical profile of a drug candidate:

-

Lipophilicity Modulation: Sulfur is less electronegative and more lipophilic than oxygen, often improving membrane permeability (logP).

-

Metabolic Diversity: The sulfide center (

) is a "soft" metabolic handle, capable of controlled oxidation to sulfoxides ( -

Electronic Effects: The thiomorpholine ring exerts a different electronic demand on attached pharmacophores compared to morpholine, potentially altering binding affinity.

This guide focuses on the technical manipulation of Benzyl thiomorpholine-4-carboxylate, specifically its synthesis, controlled oxidation, and orthogonal deprotection strategies.

Synthesis and Structural Integrity

The protection of thiomorpholine with a Carbobenzyloxy (Cbz) group is the industry-standard first step. The Cbz group renders the secondary amine inert to nucleophilic attack and compatible with a wide range of reaction conditions (e.g., oxidations, alkylations) while being orthogonally removable relative to Boc or Fmoc groups.

Structural Specifications[1]

-

IUPAC Name: Benzyl thiomorpholine-4-carboxylate

-

CAS Number: 140174-13-6[1]

-

Molecular Formula: C

H -

Molecular Weight: 237.32 g/mol

-

Key Feature: The Cbz group provides UV chromophore activity (unlike N-Boc), simplifying HPLC monitoring during non-chromophoric sulfur functionalization.

Core Reactivity & Experimental Workflows

The utility of N-Cbz-thiomorpholine lies in its ability to undergo S-oxidation while the nitrogen remains protected. This allows researchers to access three distinct oxidation states (Sulfide, Sulfoxide, Sulfone) from a single precursor.

Workflow Visualization: Controlled Oxidation Pathways

The following diagram illustrates the divergent synthesis pathways starting from the parent thiomorpholine.

Figure 1: Divergent synthesis pathways for N-Cbz-thiomorpholine oxidation states.

Detailed Experimental Protocols

Protocol A: Synthesis of Benzyl thiomorpholine-4-carboxylate

Objective: Protection of the secondary amine. Mechanism: Nucleophilic acyl substitution.

-

Setup: Charge a 500 mL round-bottom flask with thiomorpholine (10.0 g, 96.9 mmol) and DCM (150 mL).

-

Base Addition: Add saturated aqueous NaHCO

(150 mL). Cool the biphasic mixture to 0°C. -

Acylation: Add Benzyl chloroformate (Cbz-Cl) (18.2 g, 106.6 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain T < 10°C to prevent hydrolysis of Cbz-Cl.

-

Workup: Stir at RT for 3 hours. Separate organic layer. Wash aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over MgSO

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the title compound as a clear oil (Yield: ~92-95%).

Protocol B: Chemoselective Oxidation to Sulfoxide

Objective: Synthesis of the sulfoxide (S=O) without over-oxidation to sulfone. Criticality: Sulfoxides introduce chirality at the sulfur atom.

-

Dissolution: Dissolve Benzyl thiomorpholine-4-carboxylate (1.0 eq) in Methanol/Water (5:1). Cool to 0°C.[2]

-

Oxidant Addition: Add Sodium Periodate (NaIO

) (1.05 eq) in portions. Why NaIO -

Monitoring: Stir at 0°C for 4 hours. Monitor by TLC or LC-MS (Target Mass: M+16).

-

Quench: Filter off the precipitated sodium iodate. Extract filtrate with DCM.

Protocol C: Exhaustive Oxidation to Sulfone

Objective: Synthesis of the highly stable sulfone (O=S=O).

-

Dissolution: Dissolve substrate in DCM at RT.

-

Oxidant Addition: Add m-chloroperbenzoic acid (mCPBA) (2.5 eq).

-

Reaction: Stir for 4-12 hours.

-

Workup: Wash with aqueous Na

S

Comparative Analysis of Oxidants[6]

Choosing the right oxidant is critical for yield and selectivity.

| Reagent | Selectivity (S vs SO | Reaction Conditions | Comments |

| NaIO | High (Sulfoxide) | 0°C, MeOH/H | Best for controlled mono-oxidation. Avoids over-oxidation.[3] |

| mCPBA | Low (Sulfone favored) | RT, DCM | Standard for complete oxidation. Difficult to stop at sulfoxide. |

| Oxone® | Tunable | RT, MeOH/H | Green chemistry alternative. pH control determines selectivity. |

| H | Low | Heat | Harsh conditions; often leads to mixed products or degradation. |

Strategic Deprotection (The "Release" Step)

The Cbz group is chosen specifically because it allows for hydrogenolysis , which is orthogonal to the acidic conditions used to remove Boc groups. This is vital in multi-step peptide or peptidomimetic synthesis.

-

Method 1 (Hydrogenolysis): H

(1 atm), 10% Pd/C, MeOH.-

Advantage:[4] Mild, neutral conditions. Preserves acid-sensitive groups (e.g., t-Butyl esters).

-

Caution: Sulfur can poison Palladium catalysts. Higher catalyst loading (10-20 wt%) or specialized catalysts (Pd(OH)

) may be required compared to oxygen-only systems.

-

-

Method 2 (Acidolysis): 33% HBr in Acetic Acid.

-

Advantage:[4] rapid removal if the molecule is acid-stable.

-

Disadvantage: Harsh; incompatible with acid-labile groups.

-

Deprotection Logic Flow

Figure 2: Decision matrix for removing the Cbz group in sulfur-containing heterocycles.

References

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021.[4] Link

-

One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Royal Society of Chemistry Advances, 2014. Link

-

Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Link

-

Lithiation/Trapping of N-Boc Piperazines (Analogous Methodology). White Rose Research Online. Link

-

Benzyl thiomorpholine-4-carboxylate Product Data. Sigma-Aldrich. Link

Sources

Methodological & Application

Synthesis protocols for Benzyl thiomorpholine-4-carboxylate

An In-Depth Guide to the Synthesis of Benzyl thiomorpholine-4-carboxylate

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of Benzyl thiomorpholine-4-carboxylate, a crucial intermediate in medicinal chemistry and organic synthesis. This application note delves into the underlying chemical principles, provides a detailed, field-proven protocol, and offers insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Significance

Benzyl thiomorpholine-4-carboxylate is the N-protected form of thiomorpholine, a sulfur-containing heterocyclic compound. Thiomorpholine and its derivatives are significant structural motifs in a variety of pharmacologically active compounds, exhibiting activities such as antibacterial, antimalarial, and anti-inflammatory properties[1].

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions. The secondary amine in thiomorpholine is a nucleophilic and basic site. Protecting this amine allows for chemical modifications on other parts of a molecule without interference. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its relatively mild removal via hydrogenolysis[2][3][4]. The synthesis of Benzyl thiomorpholine-4-carboxylate is a classic example of N-protection, a fundamental transformation in the synthesis of complex molecules.

The reaction involves the treatment of thiomorpholine with benzyl chloroformate, which installs the Cbz protecting group onto the nitrogen atom.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The synthesis of Benzyl thiomorpholine-4-carboxylate proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of thiomorpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. Benzyl chloroformate is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom[3].

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

-

Deprotonation: The resulting positively charged nitrogen is deprotonated by a base present in the reaction mixture, yielding the final, neutral product and a salt byproduct (e.g., HCl). The inclusion of a base is crucial to neutralize the hydrochloric acid generated, driving the reaction to completion[3][5].

A common method for this type of transformation is the Schotten-Baumann reaction, which is performed with an aqueous base[3].

Experimental Workflow and Protocol

The following protocol has been optimized for high yield and purity. It is essential to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as benzyl chloroformate is corrosive and a lachrymator[5].

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| Thiomorpholine | C₄H₉NS | 103.19 | 5.0 g | 48.45 | Starting material |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 9.1 mL | 58.14 | Acylating agent (1.2 equiv.) |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 10.3 g | 97.0 | Base (2.0 equiv.) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |

| Deionized Water | H₂O | 18.02 | 100 mL | - | For workup |

| Brine (Saturated NaCl) | NaCl(aq) | - | 50 mL | - | For workup |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Drying agent |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (5.0 g, 48.45 mmol) and sodium carbonate (10.3 g, 97.0 mmol) in a mixture of dichloromethane (100 mL) and water (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the biphasic mixture vigorously for 15 minutes until the temperature reaches 0-5 °C.

-

Reagent Addition: Add benzyl chloroformate (9.1 mL, 58.14 mmol) dropwise to the stirring suspension over a period of 20-30 minutes using a dropping funnel. Ensure the temperature remains below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Phase Separation: Pour the reaction mixture into a separatory funnel. Allow the layers to separate and collect the organic (bottom, DCM) layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL) to recover any remaining product.

-

Washing: Combine all organic layers and wash sequentially with deionized water (1 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining inorganic impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane. This will yield the crude product as an oil.

-

Purification (Optional): The product is often obtained in high purity after this procedure. If further purification is required, flash column chromatography on silica gel can be performed using a mixture of ethyl acetate and hexane as the eluent[6].

Expected Outcome and Characterization

The final product, Benzyl thiomorpholine-4-carboxylate, is typically a colorless to pale yellow liquid.

-

Chemical Formula: C₁₂H₁₅NO₂S

-

CAS Number: 140174-13-6

-

Expected Yield: 85-95%

-

Characterization: The structure and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Process

Overall Reaction Scheme

Caption: Overall synthesis of Benzyl thiomorpholine-4-carboxylate.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Further Applications

This application note provides a reliable and detailed protocol for the synthesis of Benzyl thiomorpholine-4-carboxylate. The procedure is robust, high-yielding, and utilizes standard laboratory techniques. The resulting N-Cbz protected thiomorpholine is a versatile building block, ready for use in subsequent synthetic steps where the nucleophilicity of the nitrogen atom needs to be masked. The Cbz group can be cleanly removed under mild hydrogenolysis conditions, revealing the free amine for further functionalization, making this protocol a valuable tool for researchers in drug development and organic chemistry[4][5].

References

-

Angewandte Chemie International Edition. An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. Available at: [Link]

-

International Journal of Applied Biology and Pharmaceutical Technology. Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available at: [Link]

-

National Center for Biotechnology Information. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Available at: [Link]

-

ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Thiomorpholine. Available at: [Link]

-

National Center for Biotechnology Information. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

-

ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Available at: [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

-

Wikipedia. Benzyl chloroformate. Available at: [Link]

Sources

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 6. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

Reaction conditions for preparing Benzyl thiomorpholine-4-carboxylate

Executive Summary & Strategic Rationale

The protection of secondary amines is a fundamental transformation in medicinal chemistry. Benzyl thiomorpholine-4-carboxylate is a critical intermediate where the thiomorpholine nitrogen is "masked" with a Benzyloxycarbonyl (Cbz or Z) group. This protecting group is strategically chosen for its orthogonality; it is stable against acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), but can be cleanly removed via catalytic hydrogenolysis (

This guide details the synthesis using Benzyl Chloroformate (Cbz-Cl) under controlled basic conditions. We prioritize the Dichloromethane (DCM) / Triethylamine (TEA) protocol due to its high solubility profile for lipophilic carbamates and ease of aqueous workup.

Key Reaction Parameters

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 : 1.1 (Amine : Electrophile) | Slight excess of Cbz-Cl ensures complete consumption of the nucleophilic amine. |

| Temperature | Initial cooling controls the exotherm of the acyl substitution; warming ensures completion. | |

| Base | Triethylamine ( | Scavenges the HCl byproduct to drive the equilibrium forward and prevent amine salt formation. |

| Solvent | Dichloromethane ( | Excellent solvation of the organic product; immiscible with water for efficient extraction. |

Reaction Mechanism & Pathway[1][2][3][4]

The formation of the carbamate proceeds via a nucleophilic acyl substitution. The secondary amine of thiomorpholine attacks the carbonyl carbon of benzyl chloroformate. The base (TEA) is non-nucleophilic enough to avoid competing with the amine but basic enough (

Mechanistic Flow (DOT Visualization)

Figure 1: Mechanistic pathway of the N-carbamoylation reaction showing the conversion of reagents to the protected amine and salt byproduct.

Detailed Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |

| Thiomorpholine | 103.19 | 1.0 | 1.026 | Substrate |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.1 - 1.2 | 1.195 | Protecting Group Source |

| Triethylamine (TEA) | 101.19 | 1.5 - 2.0 | 0.726 | Base / HCl Scavenger |

| Dichloromethane (DCM) | - | Solvent | 1.33 | Reaction Medium |

| 1M HCl (aq) | - | Wash | - | Quench / Amine Removal |

Step-by-Step Procedure

Safety Note: Benzyl chloroformate is a lachrymator and corrosive. Thiomorpholine has a disagreeable sulfur odor. All operations must be performed in a functioning fume hood.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Solvation: Add Thiomorpholine (10.0 mmol, 1.03 g) and anhydrous DCM (40 mL).

-

Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL) to the stirring solution.

-

Cooling: Submerge the flask in an ice/water bath (

) and allow to equilibrate for 10 minutes. -

Electrophile Addition: Add Benzyl Chloroformate (11.0 mmol, 1.57 mL) dropwise via syringe over 15 minutes.

-

Critical Control Point: Rapid addition can cause localized overheating and decomposition. Maintain internal temperature

during addition.

-

-

Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The product is less polar than the starting amine. Visualization: UV (254 nm) and

stain.

-

-

Quench & Workup:

-

Dilute the reaction mixture with DCM (50 mL).

-

Acid Wash: Wash with 1M HCl (

).-

Why? This protonates any unreacted thiomorpholine, forcing it into the aqueous layer and removing the sulfur smell.

-

-

Base Wash: Wash with saturated

( -

Brine Wash: Wash with saturated NaCl (

).

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotavap).

Purification

The crude product is typically a viscous oil or low-melting solid. If TLC shows impurities:

-

Flash Column Chromatography: Silica gel (Stationary Phase).

-

Mobile Phase: Gradient elution from 0%

20% EtOAc in Hexanes. -

Yield Expectation: 85–95%.

Analytical Validation (QC)

To ensure the integrity of the synthesized Benzyl thiomorpholine-4-carboxylate, compare analytical data against the following expected values.

-

Physical State: Colorless to pale yellow oil or low-melting solid.

-

NMR (400 MHz,

- 7.30–7.40 (m, 5H, Aromatic protons of Cbz).

-

5.14 (s, 2H, Benzyl

-

3.70–3.80 (m, 4H,

-

2.55–2.65 (m, 4H,

-

Mass Spectrometry (ESI):

-

Calculated

. -

Look for the characteristic isotope pattern of Sulfur (

contributes ~4.4% to the M+2 peak).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Cbz-Cl | Ensure DCM is anhydrous; Cbz-Cl is moisture sensitive. |

| Strong Sulfur Smell in Product | Residual Thiomorpholine | Increase the volume or concentration of the 1M HCl wash step during workup. |

| Solid Precipitate during Reaction | Formation of | This is normal. Ensure vigorous stirring. The salt dissolves during the aqueous workup. |

| Bis-acylation (rare) | Excess Reagent/Temp | Strictly maintain |

References

-

Reaction Conditions & Analogous Protocols

-

Park, H., & Oh, C. (2010).[3] Synthesis of thiosemicarbazones and thiazole derivatives (citing Cbz protection: benzyl chloroformate, TEA, DCM, 0°C). ResearchGate.

-

-

General Cbz Protection Methodology

-

BenchChem. (2025).[2] The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem Application Notes.

-

-

Product Identification

-

Sigma-Aldrich. (n.d.). Benzyl thiomorpholine-4-carboxylate (CAS 140174-13-6) Product Sheet. Merck KGaA.

-

-

Alternative Approaches

-

Organic Chemistry Portal. (2017). Thiomorpholine Synthesis and Protection Strategies. Organic Chemistry Portal.

-

Sources

Functionalization of Benzyl thiomorpholine-4-carboxylate ring

An In-Depth Technical Guide to the Functionalization of Benzyl Thiomorpholine-4-Carboxylate

For researchers, scientists, and drug development professionals, the thiomorpholine scaffold is a privileged heterocycle, appearing in a wide array of bioactive molecules and approved therapeutics.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its typical chair conformation, make it a valuable component in molecular design. The benzyl thiomorpholine-4-carboxylate motif, in particular, offers a versatile platform for chemical elaboration, providing at least two distinct regions for modification: the aromatic benzyl ring and the saturated thiomorpholine heterocycle.

This guide provides a detailed exploration of key strategies for the chemical functionalization of this scaffold. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental design, offering field-proven insights for practical application. We will cover methodologies for modifying the aromatic ring through electrophilic substitution and cross-coupling reactions, as well as strategies for derivatizing the thiomorpholine ring itself.

The benzyl group offers a prime site for introducing molecular diversity. The ester linkage to the thiomorpholine-4-carboxylate core activates the aromatic ring, directing new substituents to specific positions.

Electrophilic Aromatic Substitution (EAS)

The foundational mechanism for modifying the benzyl ring is electrophilic aromatic substitution (EAS).[2][3] The substituent already on the benzene ring, an alkyl group with an ester linkage (-CH₂-O-C(O)-), is an ortho, para-director. This is because the oxygen atom can donate electron density to the ring through resonance, stabilizing the cationic intermediate (the arenium ion) that forms during the reaction, particularly when the electrophile adds to the ortho or para positions.[4][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl Thiomorpholine-4-carboxylate

Welcome to the technical support center for the synthesis of Benzyl thiomorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and product purity.

Introduction

The synthesis of Benzyl thiomorpholine-4-carboxylate is a crucial step in the development of various pharmaceutically active molecules. Thiomorpholine and its derivatives are privileged scaffolds known for a wide range of biological activities.[1] The introduction of the benzyl carbamate moiety at the 4-position is typically achieved through the reaction of thiomorpholine with benzyl chloroformate. While this is a common and well-established transformation for amine protection[2], achieving high yields and purity can be challenging due to the specific reactivity of the reagents and potential side reactions. This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of Benzyl thiomorpholine-4-carboxylate?

The synthesis proceeds via a nucleophilic acyl substitution reaction. The secondary amine of the thiomorpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The departure of the chloride leaving group results in the formation of the desired carbamate product. This reaction is a standard method for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto an amine.[2]

Q2: Why is a base typically required for this reaction?

A base, such as triethylamine or sodium carbonate, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction.[2][3] If not neutralized, the HCl will protonate the starting thiomorpholine, rendering it non-nucleophilic and halting the reaction. The choice of base can influence the reaction rate and the formation of side products.

Q3: What are the main factors that influence the yield of this reaction?

Several factors can significantly impact the yield, including the purity and stability of benzyl chloroformate, the presence of moisture, the choice of solvent and base, reaction temperature, and the efficiency of the work-up and purification procedures.

Q4: How stable is benzyl chloroformate, and how should it be handled?

Benzyl chloroformate is a lachrymator and should be handled with care in a fume hood.[4] It is sensitive to moisture and heat, which can cause it to decompose into benzyl alcohol, benzyl chloride, and phosgene.[3][5] It is recommended to use a fresh bottle or a properly stored reagent and to handle it under an inert atmosphere.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Benzyl thiomorpholine-4-carboxylate, providing explanations and actionable solutions.

Problem 1: Low or No Product Formation

A low or complete lack of product is a common issue that can often be traced back to the quality of the reagents or the reaction conditions.

Possible Causes and Solutions

| Cause | Explanation | Recommended Solution |

| Degraded Benzyl Chloroformate | Benzyl chloroformate is susceptible to hydrolysis and thermal decomposition.[3][5] If the reagent has been improperly stored or is old, it may have degraded, leading to a lower effective concentration of the acylating agent. | Use a fresh bottle of benzyl chloroformate or purify the existing stock by distillation under reduced pressure. Ensure the reagent is stored in a cool, dry place under an inert atmosphere. |

| Presence of Moisture | Water will react with benzyl chloroformate, leading to its decomposition.[5] It can also protonate the amine, reducing its nucleophilicity. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). |

| Insufficient or Inappropriate Base | The generated HCl must be scavenged to prevent protonation of the thiomorpholine. An insufficient amount of base or a base that is too weak will not effectively neutralize the acid. | Use at least one equivalent of a suitable base, such as triethylamine or diisopropylethylamine. For heterogeneous reactions, ensure vigorous stirring to facilitate contact between the base and the reaction mixture. |

| Low Reaction Temperature | While the reaction is often performed at low temperatures to control exothermicity, a temperature that is too low can result in a very slow reaction rate. | If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and monitor its progress by TLC. |

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce your overall yield.

Common Side Products and Mitigation Strategies

-

Dibenzyl Carbonate: This can form if benzyl chloroformate reacts with benzyl alcohol, which may be present as an impurity in the starting material or formed from the decomposition of the chloroformate.

-

Solution: Use high-purity benzyl chloroformate and ensure anhydrous reaction conditions to minimize its decomposition.

-

-

N,N'-Carbonyldithiomorpholine: This urea-type byproduct can arise if phosgene, a decomposition product of benzyl chloroformate, reacts with two molecules of thiomorpholine.

-

Solution: Use fresh, high-quality benzyl chloroformate and maintain a low reaction temperature to suppress decomposition.

-

-

Over-alkylation Products: While less common in carbamate formation compared to N-alkylation with alkyl halides, it's a theoretical possibility under certain conditions.

-

Solution: Ensure slow, controlled addition of benzyl chloroformate to the reaction mixture.

-

Problem 3: Difficulties During Work-up and Purification

Even with a successful reaction, product loss can occur during the work-up and purification stages.

Troubleshooting Purification Issues

| Issue | Explanation | Recommended Protocol |

| Emulsion Formation During Extraction | The presence of amine salts can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult. | Add a small amount of brine to the separatory funnel to break the emulsion. Alternatively, filter the biphasic mixture through a pad of Celite. |

| Co-elution During Column Chromatography | The product may co-elute with non-polar byproducts, such as dibenzyl carbonate, or unreacted starting materials if the polarity of the eluent is not optimized. | Use a gradient elution system for column chromatography, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. Monitor fractions carefully by TLC. |

| Product Oiling Out | Benzyl thiomorpholine-4-carboxylate is often an oil at room temperature, which can make complete removal of solvent challenging without a high-vacuum pump. | After concentrating the purified fractions on a rotary evaporator, place the product under high vacuum for several hours to remove any residual solvent. |

Visualizing the Troubleshooting Process

Caption: A flowchart for troubleshooting low yields.

Experimental Protocol: Synthesis of Benzyl thiomorpholine-4-carboxylate

This representative protocol is provided as a starting point. Optimization may be necessary based on your specific laboratory conditions and reagent quality.

Materials and Reagents

-

Thiomorpholine

-

Benzyl chloroformate

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add thiomorpholine (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the stirred solution.

-

Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Benzyl thiomorpholine-4-carboxylate as a colorless to pale yellow oil.

Visualizing the Experimental Workflow

Caption: A step-by-step experimental workflow.

References

-

Brenntag. (2019). Benzyl Chloroformate. Retrieved from [Link]

- Kaczmarek, P., Rapp, M., & Koroniak, H. (2019).

-

Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

-

Malawska, B., et al. (2019). Anti‐Alzheimer's multitarget‐directed ligands with serotonin 5‐HT6 antagonist, butyrylcholinesterase inhibitory, and antioxidant activity. ResearchGate. Retrieved from [Link]

- Kardile, D. P., et al. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology.

- Kaczmarek, P., Rapp, M., & Koroniak, H. (2019).

- Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.

- D'hooghe, M., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.

-

Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

- Skácel, J., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.

- Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.

- Van der Eycken, J., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.

- Chen, X., et al. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.

-

Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from [Link]

- Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 195-214.

- D'Arcy, R., et al. (1962). New Carbamates and Related Compounds.

- Rousselin, A., & Clavel, M. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. PMC.

-

ResearchGate. (2026). New Aspects of Thiomorpholine Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN105906582A - Preparation method of thiomorpholine.

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

- Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.

- Kappe, C. O., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv.

Sources

Technical Support Center: Optimizing Purification of Thiomorpholine Carboxylates

Topic: Purification & Isolation Strategies for Thiomorpholine-3-Carboxylic Acid Derivatives Audience: Medicinal Chemists, Process Chemists, and Purification Engineers Version: 1.0 (Current)[1][2]

Introduction: The "Thiomorpholine Trap"

Thiomorpholine carboxylates present a unique "double-bind" in purification:

-

The Sulfur Liability: The thioether sulfur is highly susceptible to oxidation (forming sulfoxides/sulfones) during standard workups, particularly on silica gel.

-

The Zwitterionic Anchor: The free amino acid form (Thiomorpholine-3-carboxylic acid) exists as a zwitterion (pI ≈ 5.7), making standard liquid-liquid extraction (LLE) inefficient due to high water solubility.[1][2]

This guide moves beyond generic protocols to address these specific physicochemical conflicts.

Module 1: The Stability Triage (Preventing Oxidation)

Q: Why does my purity decrease after silica gel chromatography?

Diagnosis: On-column oxidation. Silica gel often contains trace active oxygen and metal impurities (Fe, Al) that catalyze the oxidation of the sulfide to the sulfoxide (

The Fix: The "Sacrificial Scavenger" Protocol Do not rely solely on speed. Modify the stationary phase environment.

Protocol 1.1: Antioxidant-Doped Chromatography

-

Mobile Phase Additive: Add 0.1% Thiodiglycol to your mobile phase.[1][2] Thiodiglycol acts as a sacrificial antioxidant, reacting with oxidants faster than your thiomorpholine core.[2]

-

Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of mobile phase containing the antioxidant before loading the sample.

-

Post-Run: The thiodiglycol elutes early or is washed out; if it co-elutes, it is easily removed via high-vacuum drying (bp 282°C, but volatile under high vac/heat) or subsequent crystallization.[1][2] Note: For strict GMP, use inert atmosphere chromatography instead.

Q: My compound turns yellow/brown upon storage. How do I stop this?

Diagnosis: Auto-oxidation and acid-catalyzed decomposition.[1][2] The free base/free acid form is often less stable than the salt.

The Fix: The HCl Fortress Convert the zwitterion or free base immediately into the Hydrochloride (HCl) salt . The protonation of the amine reduces the electron density on the ring, indirectly stabilizing the sulfur, and the crystal lattice prevents oxygen permeation.

Protocol 1.2: Anhydrous Salt Formation

-

Dissolve crude thiomorpholine carboxylate in minimal anhydrous Ethanol (EtOH) or Methanol (MeOH) .[1][2]

-

Cool to 0°C under

. -

Add 1.1 equivalents of 2M HCl in Diethyl Ether (

) or 4M HCl in Dioxane dropwise. -

Crucial Step: Do not evaporate to dryness immediately.[1][2] Add excess anhydrous

to induce precipitation.[1][2] -

Filter the white solid.[1][2] This salt is typically stable for months at -20°C.[1][2]

Module 2: The Solubility Paradox (Isolation Strategy)

Q: I cannot extract the product from the aqueous layer. What is the alternative to LLE?

Diagnosis: You are likely at the wrong pH or fighting the zwitterion.[1] At pH ~6 (near isoelectric point), the compound is neutral but highly polar. At pH < 2 or pH > 9, it is ionic and water-soluble.[1][2]

The Fix: Ion-Exchange Chromatography (IEC) Abandon LLE for the free amino acid.[1][2] Use a "Catch and Release" strategy.

Protocol 2.1: Cation Exchange Isolation (Dowex 50W) Best for: Isolating the free amino acid from salts/inorganic impurities.[1]

-

Load: Acidify aqueous mixture to pH 2. Load onto Dowex 50W X8 (H+ form) column.[1][2] The thiomorpholine (protonated cation) binds; salts wash through.

-

Elute: Release the compound using 1M - 2M Ammonium Hydroxide (

) . The high pH deprotonates the ammonium to the amine, breaking the ionic bond. -

Finish: Lyophilize the eluent.

and water sublime, leaving pure zwitterion.[2]

Module 3: HPLC Troubleshooting

Q: Why do I see severe tailing (As > 1.5) in HPLC?

Diagnosis: Secondary Silanol Interactions. The secondary amine in the thiomorpholine ring interacts strongly with acidic silanols on the silica support.

The Fix: pH Suppression or Steric Shielding [1]

| Parameter | Recommendation | Mechanism |

| Column Choice | C18 with Polar Embedded Group (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion) | Shielding groups prevent amine access to surface silanols.[1][2] |

| Mobile Phase pH | pH 2.0 - 2.5 (TFA or Formic Acid) | Protonates surface silanols ( |

| Ion Pairing | Add 5-10 mM Ammonium Acetate (if pH > 4) | Competes for binding sites, sharpening the peak.[1][2] |

Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying thiomorpholine carboxylates based on the specific derivative type (Free Acid vs. Ester/Protected).

Caption: Decision tree for selecting the optimal purification path based on derivative properties.

Summary of Physicochemical Properties

| Property | Value / Behavior | Implication for Purification |

| pKa (COOH) | ~2.4 | Ionized at pH > 3.[1][2] |

| pKa (NH) | ~8.5 - 9.0 | Protonated at pH < 8.[1][2] |

| Isoelectric Point (pI) | ~5.7 | Minimum solubility in water; max potential for precipitation.[1][2] |

| LogP (Free Acid) | ~ -0.2 (Hydrophilic) | Poor partitioning into EtOAc/DCM.[1][2] |

| Sulfur Reactivity | Nucleophilic | Avoid strong oxidants; use degassed solvents.[1][2] |

References

-

Synthesis and Properties of Thiomorpholine Derivatives Source: PubChem.[1][2][3] (n.d.). Thiomorpholine-3-carboxylic acid (CID 440159).[1][2][3] National Library of Medicine.[1][2] URL:[Link][1]

-

Chromatographic Troubleshooting & Tailing Source: Dolan, J. W. (2025).[1] HPLC Troubleshooting Guide: Peak Tailing. LCGC International.[1][2] URL:[Link] (Note: Generalized reference for silanol interactions described in Module 3).

-

Ion Exchange Protocols for Amino Acids Source: Bio-Rad Laboratories.[1][2] (n.d.). Guide to Ion Exchange Chromatography. URL:[Link]

Sources

Solving solubility issues of Benzyl thiomorpholine-4-carboxylate in water

Technical Support Center: Benzyl Thiomorpholine-4-Carboxylate

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for Benzyl thiomorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. As Senior Application Scientists, we have curated this resource to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Section 1: Understanding the Solubility Challenge

Q1: Why is Benzyl thiomorpholine-4-carboxylate (BTC) expected to be poorly soluble in water?

A1: The poor aqueous solubility of Benzyl thiomorpholine-4-carboxylate is rooted in its molecular structure, which possesses a predominantly hydrophobic (water-repelling) character. Let's break down the molecule's key components:

-

Benzyl Group: This large aromatic ring is highly nonpolar and contributes significantly to the molecule's hydrophobicity. It prefers to interact with other nonpolar molecules rather than water.

-

Thiomorpholine Ring: While containing nitrogen and sulfur heteroatoms, the thiomorpholine ring is a saturated heterocycle. The sulfur atom is less electronegative than oxygen (found in its morpholine analog), making the ring less polar overall.[1] The hydrocarbon backbone of the ring further adds to the nonpolar surface area.

-

Carbamate Linker: The central -N-C(=O)O- group has some polar character, but it is not readily ionizable. The nitrogen atom's lone pair is delocalized by the adjacent carbonyl group, rendering it non-basic. Consequently, altering the pH is not an effective strategy to increase solubility by salt formation.[2][3]

The combination of these features results in a molecule that is difficult to hydrate, leading to low solubility in aqueous solutions.

Caption: Key structural features contributing to the low water solubility of BTC.

Section 2: Initial Assessment & Baseline Solubility

Q2: Before I try to improve solubility, how do I accurately determine the baseline aqueous solubility of my specific batch of BTC?

A2: Establishing a baseline is a critical first step. The Shake-Flask method is a standard and reliable protocol for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of Benzyl thiomorpholine-4-carboxylate (e.g., 5-10 mg) to a known volume of your aqueous medium (e.g., 1 mL of deionized water or buffer) in a sealed, clear container (e.g., a glass vial). The key is to have visible, undissolved solid.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take 24 to 72 hours. Constant, gentle agitation (e.g., on a plate shaker or rotator) is necessary.

-

Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the sample at a high speed (e.g., >10,000 x g) for 15-20 minutes.

-

Sampling: Carefully collect a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Quantification: Dilute the supernatant with a suitable solvent in which BTC is freely soluble (e.g., acetonitrile or methanol). Analyze the concentration of BTC using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units like mg/mL or µM.

Section 3: Troubleshooting Strategies & Protocols

Once you have a baseline, you can explore several strategies to enhance solubility. We recommend a systematic approach, starting with the simplest methods.

Caption: Recommended workflow for systematically troubleshooting BTC solubility.

Strategy 1: Co-solvency

Q3: How can organic co-solvents increase the solubility of BTC in water?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][5] This "less polar" environment lowers the energy penalty required to dissolve a hydrophobic compound like BTC. The co-solvent essentially makes the aqueous phase more "hospitable" to the nonpolar benzyl group.[6]

Experimental Protocol: Co-solvent Screening

-

Stock Solution: Prepare a concentrated stock solution of BTC in a pure, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power. For example, prepare a 50 mM stock in 100% DMSO.

-

Co-solvent Selection: Choose a panel of biocompatible co-solvents to test. See the table below for common options.

-

Serial Dilution: In a series of tubes, prepare different concentrations of your chosen co-solvent in your final aqueous buffer (e.g., 1%, 2%, 5%, 10% v/v).

-

Spiking: Add a small volume of your BTC stock solution to each co-solvent blend to reach your target final concentration. Crucial Tip: Add the stock solution while vortexing the buffer/co-solvent blend to facilitate rapid dispersion and prevent immediate precipitation.

-

Observation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the relevant temperature. The lowest percentage of co-solvent that maintains clarity is your optimal choice.

Table 1: Properties of Common Co-solvents

| Co-solvent | Typical Starting Conc. (v/v) | Key Characteristics |

| Ethanol | 1-10% | Less toxic, commonly used in formulations.[4] |

| Propylene Glycol (PG) | 1-20% | Good solubilizer, often used in parenteral formulations.[4] |

| Polyethylene Glycol 400 (PEG 400) | 1-20% | Low toxicity, higher viscosity.[4] |

| Dimethyl Sulfoxide (DMSO) | 0.1-1% | Excellent solubilizer, but can have cellular effects. Use at the lowest possible concentration for in vitro assays. |

Strategy 2: Surfactants (Detergents)

Q4: How do surfactants work, and which ones should I try for BTC?

A4: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[7] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate nonpolar molecules like BTC, while the hydrophilic heads face the water, keeping the entire complex dissolved.[8]

For most biological applications, non-ionic surfactants are preferred due to their lower toxicity and reduced tendency to denature proteins.

Caption: Diagram of a surfactant micelle encapsulating a hydrophobic BTC molecule.

Experimental Protocol: Surfactant Screening

-

Select Surfactants: Choose non-ionic surfactants like Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), or Pluronic® F-68.

-

Prepare Solutions: Create a range of surfactant concentrations in your aqueous buffer, ensuring you test concentrations both below and significantly above the known CMC of the surfactant. A typical range would be 0.01% to 1.0% (w/v).

-

Introduce BTC: Prepare a concentrated stock of BTC in a volatile organic solvent like ethanol or methanol. Add a small aliquot of this stock to an empty tube and evaporate the solvent completely under a stream of nitrogen. This leaves a thin film of the compound.

-

Solubilize: Add the prepared surfactant solutions to the tubes containing the BTC film.

-

Equilibrate & Observe: Vortex thoroughly and allow the samples to equilibrate for several hours. Assess solubility by visual inspection and quantify using an analytical method as described previously.

Strategy 3: Cyclodextrin Complexation

Q5: What are cyclodextrins, and how can they help dissolve BTC?

A5: Cyclodextrins are cyclic oligosaccharides that are shaped like a truncated cone or donut.[9][10] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[11] This unique structure allows them to encapsulate hydrophobic molecules, or parts of molecules, that fit within their cavity.[10][12] This process, known as inclusion complexation, effectively shields the hydrophobic part of the guest molecule (likely the benzyl group of BTC) from water, thereby increasing its apparent solubility.[]

Experimental Protocol: Cyclodextrin Screening

-

Select Cyclodextrins: Common derivatives used in pharmaceuticals include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®), which have much higher aqueous solubility than the parent β-cyclodextrin.[9]

-

Prepare Solutions: Make a series of cyclodextrin solutions in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

-

Complexation: Add an excess of solid BTC to each cyclodextrin solution.

-

Equilibration: Agitate the mixtures at a constant temperature for 24-48 hours to ensure the formation of the inclusion complex reaches equilibrium.

-

Analysis: Centrifuge the samples to pellet any undissolved BTC, then sample the supernatant and quantify the concentration of dissolved BTC via HPLC or LC-MS. A plot of BTC concentration versus cyclodextrin concentration can reveal the stoichiometry and binding affinity of the complex.

Table 2: Comparison of Common Cyclodextrins

| Cyclodextrin | Cavity Size | Key Features |

| α-Cyclodextrin | Small | May be too small for the benzyl group. |

| β-Cyclodextrin (β-CD) | Medium | Cavity size is often suitable for aromatic rings. Low aqueous solubility itself can be a limitation. |

| Hydroxypropyl-β-CD (HP-β-CD) | Medium | High aqueous solubility, amorphous, commonly used in formulations.[9] |

| Sulfobutylether-β-CD (SBE-β-CD) | Medium | High aqueous solubility, negatively charged, can improve solubility via both inclusion and electrostatic interactions. |

| γ-Cyclodextrin (γ-CD) | Large | May be too large for efficient complexation with a single benzyl group. |

Section 4: Frequently Asked Questions (FAQs)

Q: My compound dissolves in a DMSO/buffer mixture but crashes out when I add it to my cell culture media. What's happening? A: This is a common problem caused by the dilution of the co-solvent. The final concentration of DMSO in your cell culture well is likely too low to maintain solubility. Additionally, components in the media, like proteins and salts, can decrease solubility ("salting-out" effect). Troubleshooting:

-

Try a different, less disruptive co-solvent like ethanol or PEG 400.

-

Consider using a surfactant or cyclodextrin formulation, as these are often more stable upon dilution.

-

Decrease the final concentration of your compound in the assay if possible.

Q: How do I choose the best solubilization method for my experiment? A: The choice depends on your downstream application:

-

In Vitro Cell-Based Assays: The primary goal is to avoid excipient-induced cytotoxicity or artifacts. Start with low concentrations of co-solvents (<0.5% DMSO). Cyclodextrins, particularly HP-β-CD, are often well-tolerated by cells.

-

In Vivo Animal Studies: The formulation must be non-toxic and biocompatible at the required dose volume. Co-solvents like PEG 400 and Propylene Glycol, as well as cyclodextrins like SBE-β-CD (Captisol®), are frequently used in parenteral formulations. Surfactants like Polysorbate 80 are also common. The route of administration (e.g., IV, PO) is a critical factor.

Q: Can I combine these methods? A: Yes, sometimes synergistic effects can be achieved. For example, using a small amount of a co-solvent can sometimes improve the efficiency of cyclodextrin complexation. However, this adds complexity to your formulation. We recommend optimizing a single strategy first before attempting combinations.

References

- MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

- Jenita, M. J. (2024, September 6).

- SciSpace. (2018, September 15).

- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.

- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.

- Wikipedia. Cosolvent.

- International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.

- Google Patents.

- AAT Bioquest. (2023, March 17). Does pH affect solubility?.

- PMC.

- Taylor & Francis Online. Cosolvent – Knowledge and References.

- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

- PMC.

- Brieflands. (2021, May 31).

- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

- YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.

- Allied Journal of Pharmaceutical and Therapeutic Innovations. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.

- Longdom Publishing. Biosurfactants: A New Pharmaceutical Additive for Solubility Enha.

- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cosolvent - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpharmtech.com [asianpharmtech.com]

- 9. scispace.com [scispace.com]

- 10. touroscholar.touro.edu [touroscholar.touro.edu]

- 11. mdpi.com [mdpi.com]

- 12. chemicaljournals.com [chemicaljournals.com]

Stability of Benzyl thiomorpholine-4-carboxylate under acidic conditions

Introduction: The "Sulfur-Cbz" Paradox

You are likely accessing this guide because you are facing a common but frustrating distinct chemical conflict. Benzyl thiomorpholine-4-carboxylate contains two functional groups with opposing demands:

-

The Cbz (Z) Group: A carbamate typically removed via catalytic hydrogenolysis (

, Pd/C).[1][2] -

The Thiomorpholine Sulfur: A thioether that acts as a catalyst poison for Pd/C, often stalling hydrogenolysis or requiring massive catalyst loading.

This forces many chemists to attempt acidic deprotection of the Cbz group. However, the sulfur atom is a "soft" nucleophile that traps the benzyl carbocation generated during acidic cleavage, leading to irreversible S-alkylation (S-benzylation) .

This guide provides the stability boundaries, the mechanism of failure, and the specific protocols to navigate this chemistry safely.

Module 1: Diagnostic Stability Flowchart

Before proceeding, determine your objective. Are you trying to keep the Cbz group while removing others, or are you trying to remove the Cbz group?

Caption: Decision tree for acid treatment of Benzyl thiomorpholine-4-carboxylate. Blue path indicates retention; Red path indicates removal risks.

Module 2: The Mechanism of Failure (S-Benzylation)

When using strong acids (HBr, HF, TfOH) to cleave the Cbz group, the reaction proceeds via an

In the absence of a scavenger, the thiomorpholine sulfur (a good nucleophile) attacks this cation.

Caption: Mechanism of S-benzylation. The benzyl cation is intercepted by the sulfur atom, permanently modifying the drug core.

Module 3: Troubleshooting & Protocols

Scenario A: Retention of Cbz (Removing Boc/tBu)

Goal: Remove a Boc group without affecting the Cbz or the Sulfur.

-

Stability Verdict: Stable. The Cbz group is generally stable in Trifluoroacetic acid (TFA) or HCl/Dioxane at room temperature.

-

Risk: Oxidation of sulfur to sulfoxide (

). -

Prevention: Ensure solvents are degassed. Avoid old ether/THF which may contain peroxides.

Protocol 1: Selective Boc Removal

-

Dissolve substrate in DCM (degassed).

-

Add TFA (10-50% v/v) containing 1% Dimethyl Sulfide (DMS) .

-

Why DMS? It acts as a "sacrificial reductant" to prevent any stray oxidants from attacking the thiomorpholine sulfur.

-

-

Stir at

for 1-2 hours. -

Concentrate under reduced pressure. Do not heat above

during concentration to prevent thermal degradation.

Scenario B: Removal of Cbz (Acidic Conditions)

Goal: Remove Cbz when Hydrogenolysis (

-

Stability Verdict: Unstable (by design), but prone to side reactions.

-

The Fix: You must use a "Scavenger Cocktail" to trap the benzyl cation before it hits the sulfur.

Protocol 2: The "Hard Acid" Cocktail (HBr/AcOH) Standard HBr/AcOH will destroy your molecule via S-alkylation. Use this modified protocol:

| Component | Role | Equivalents |

| HBr (33% in AcOH) | Acidic cleavage agent | 10-20 eq |

| Thioanisole | Primary Scavenger (Soft nucleophile) | 5-10 eq |

| m-Cresol | Secondary Scavenger (Hard nucleophile) | 2-5 eq |

| Pentamethylbenzene | Cation trap (highly reactive aromatic) | 1-2 eq (Optional) |

Steps:

-

Cool the substrate and scavengers (Thioanisole/m-Cresol) in TFA to

. -

Slowly add HBr/AcOH.

-

Monitor strictly by LCMS. The moment the starting material is consumed (usually 1-3 hours), stop.

-

Workup (Critical): Pour into cold ether. The amine salt should precipitate. The scavengers (benzyl-thioanisole) will remain in the ether layer.

Scenario C: The Modern Alternative (Non-Acidic)

Goal: Remove Cbz without acid or Hydrogenolysis.

If Acidic conditions cause too much degradation, use the Thiol-Mediated Nucleophilic Deprotection . This method was famously optimized for the KRAS inhibitor Adagrasib to avoid exactly this problem (sulfur sensitivity).

Protocol 3: Lewis Acid/Thiol Deprotection

-

Reagents: Use a combination of a Lewis Acid (e.g.,

or -

Mechanism: The thiol attacks the benzylic position of the Cbz group in an

fashion, bypassing the formation of the free benzyl cation.[3] -

Reference: This approach minimizes S-alkylation of the thiomorpholine ring [1][4].

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use standard Hydrogenolysis (Pd/C) if I just add more catalyst? A: Generally, no. Thiomorpholines are potent catalyst poisons. While massive loading (100-200 wt%) might work, it often leads to partial dechlorination of other sites or side reactions. Raney Nickel is a better alternative for sulfur-containing compounds, but it is pyrophoric and messy.

Q2: I see a +16 mass shift in my LCMS after acid treatment. What is it?

A: This is Sulfoxide formation (

Q3: I see a +90 mass shift. What is it?

A: This is S-Benzylation (

Q4: Is the Cbz group stable to aqueous workup (1N HCl)?

A: Yes. The Cbz carbamate is very stable to dilute aqueous acid (1N HCl, 1N

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[6] Greene's Protective Groups in Organic Synthesis. Wiley.[7] (Standard reference for Cbz stability profiles and scavenger requirements).

-

BenchChem. (2025).[1][8] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. (General protocols for acidolysis vs hydrogenolysis).

-

Scientific Update. (2023). To Deprotect and Serve: Adagrasib Synthesis. (Case study on thiol-mediated Cbz removal in the presence of sensitive groups).

-

Vinayagam, V., et al. (2024).[9][10] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. J. Org.[11] Chem. (Alternative Lewis Acid method).[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 10. total-synthesis.com [total-synthesis.com]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

Strategic Bioisosterism: Benzyl Thiomorpholine-4-carboxylate vs. Morpholine Analogs

Executive Summary: The Chalcogen Switch

In medicinal chemistry, the substitution of an oxygen atom (morpholine) with a sulfur atom (thiomorpholine) is a classic bioisosteric replacement used to modulate lipophilicity, metabolic stability, and receptor binding kinetics.[1] This guide compares Benzyl thiomorpholine-4-carboxylate (the Cbz-protected thiomorpholine scaffold) against its Morpholine analogs .[2]

While morpholine is a ubiquitous "privileged structure" for improving water solubility, the thiomorpholine analog offers a strategic alternative when a lead compound requires:

-

Increased Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen.[2]

-

Metabolic "Soft Spot" Engineering: The sulfur atom provides a predictable site for metabolic oxidation (S-oxidation) to sulfoxides and sulfones, potentially altering clearance rates or creating active metabolites.[2]

-

Altered Electronic Profile: The thiomorpholine ring adopts a more puckered chair conformation with different hydrogen bond acceptor capabilities.[2]

Physicochemical Profile Comparison

The following data contrasts the core properties of the Cbz-protected scaffolds. Note that the benzyl carbamate (Cbz) group masks the basicity of the secondary amine, focusing the comparison on the chalcogen's impact on polarity and solubility.

Table 1: Comparative Physicochemical Properties

| Property | Benzyl Morpholine-4-carboxylate | Benzyl Thiomorpholine-4-carboxylate | Impact on Drug Design |

| Core Heteroatom | Oxygen (O) | Sulfur (S) | S is larger (1.02 Å vs 0.73 Å radius) and more lipophilic.[1][2] |

| LogP (Predicted) | ~1.8 - 2.1 | ~2.5 - 2.9 | Thiomorpholine increases permeability in lipophilic membranes (BBB penetration).[1] |

| H-Bond Acceptors | Strong (Ether Oxygen) | Weak (Thioether Sulfur) | Morpholine interacts strongly with H-bond donors in the binding pocket; Thiomorpholine does not.[1][2] |

| Polar Surface Area | Higher (~49 Ų) | Lower (Sulfur contribution is lower) | Lower PSA correlates with better passive transport.[1][2] |

| Metabolic Liability | C-H Oxidation (Slow) | S-Oxidation (Fast/Tunable) | Thiomorpholine is readily oxidized to sulfoxide/sulfone by CYP450 / FMOs.[1][2] |

| Conformation | Chair (Rigid) | Chair (More Flexible/Puckered) | Sulfur's longer bond lengths (C-S ~1.8 Å) expand the ring geometry.[1] |

Expert Insight: The shift from Morpholine to Thiomorpholine typically results in a +0.5 to +1.0 increase in LogP . Use this switch when a morpholine-containing lead is too polar to cross the Blood-Brain Barrier (BBB) or when you need to introduce a metabolic handle to shorten half-life.[2]

Metabolic Fate & Stability[3]

The most critical differentiator is metabolic stability. Morpholine rings are generally robust, often requiring high energy C-hydroxylation to degrade.[1][2] In contrast, the sulfur in thiomorpholine acts as a "metabolic magnet," readily undergoing oxidation.[1][3]

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways mediated by Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO).

Figure 1: Divergent metabolic pathways.[1][2] Thiomorpholine undergoes sequential S-oxidation, whereas morpholine requires more difficult C-oxidation.[1]

Experimental Protocols

To validate the choice between these two scaffolds, the following protocols allow for direct comparison of synthesis efficiency and metabolic stability.

Protocol A: Synthesis of Benzyl Thiomorpholine-4-carboxylate

Objective: To synthesize the protected scaffold for use as a building block.

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve Thiomorpholine (10 mmol) and TEA (20 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.

-

Addition: Add Benzyl chloroformate (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting amine is consumed.

-

Workup:

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting oil often crystallizes upon standing or can be purified via silica gel chromatography (0-20% EtOAc in Hexane).

-

Validation: Confirm structure via ¹H NMR. Look for the diagnostic benzyl protons (~5.1 ppm, s, 2H) and the thiomorpholine ring protons (multiplets at ~2.6 ppm and ~3.7 ppm).

Protocol B: Comparative Microsomal Stability Assay

Objective: To quantify the "Metabolic Soft Spot" effect of the sulfur atom.

Materials:

-

Test Compounds: Benzyl thiomorpholine-4-carboxylate vs. Morpholine analog (1 µM final conc).

-

Liver Microsomes: Human or Rat (0.5 mg protein/mL).[1]

-

Cofactor: NADPH regenerating system.

-

Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

-

Pre-incubation: Mix microsomes and phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add the test compound (from DMSO stock) and NADPH to initiate the reaction.

-

Sampling: At time points t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

-

Quenching: Immediately dispense into 150 µL of ice-cold Acetonitrile/IS to stop enzymatic activity. Centrifuge at 4000 rpm for 20 mins.

-

Analysis (LC-MS/MS):

-